molecular formula C11H14Cl3N B2417884 1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride CAS No. 2402828-96-8

1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride

Cat. No.: B2417884
CAS No.: 2402828-96-8
M. Wt: 266.59
InChI Key: QXCNRDWQPGNSGY-UHFFFAOYSA-N
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Description

1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a cyclobutanamine core substituted with a 2,4-dichlorophenylmethyl group, and it is commonly used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

The synthesis of 1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and cyclobutanamine.

    Reaction Conditions: The 2,4-dichlorobenzyl chloride is reacted with cyclobutanamine under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine: The free base form of the compound, which lacks the hydrochloride salt.

    1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;hydrobromide: A similar compound where the hydrochloride salt is replaced with a hydrobromide salt.

    1-[(2,4-Dichlorophenyl)methyl]cyclobutan-1-amine;acetate: A derivative where the hydrochloride salt is replaced with an acetate salt.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N.ClH/c12-9-3-2-8(10(13)6-9)7-11(14)4-1-5-11;/h2-3,6H,1,4-5,7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCNRDWQPGNSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=C(C=C(C=C2)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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